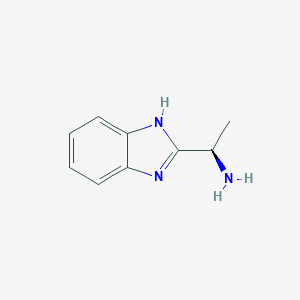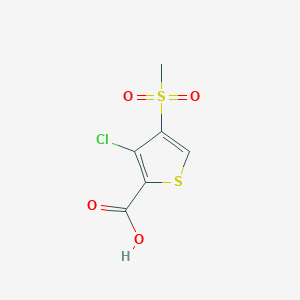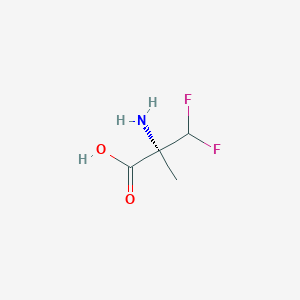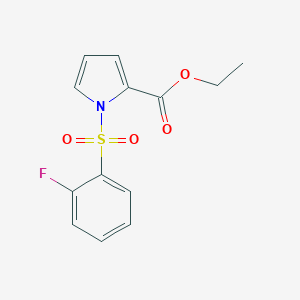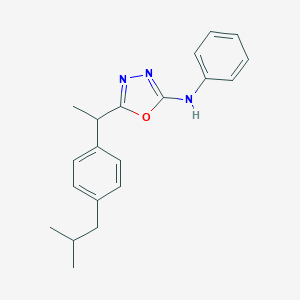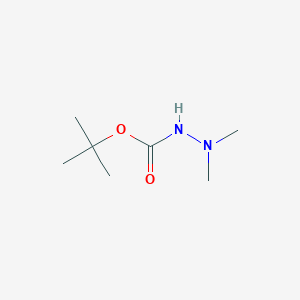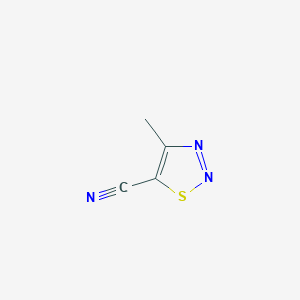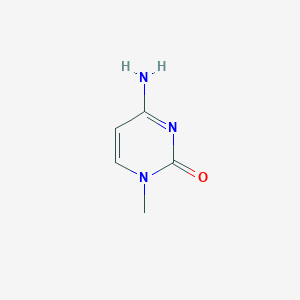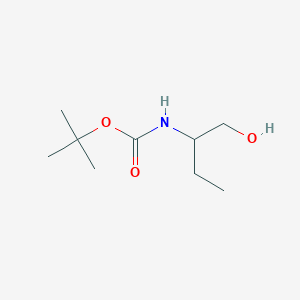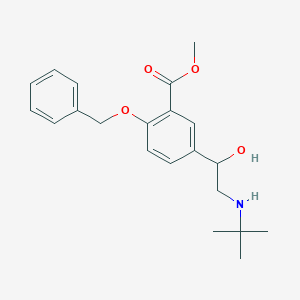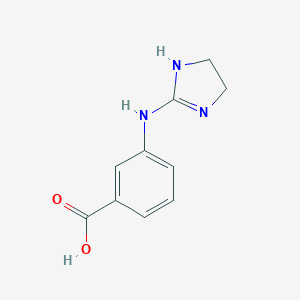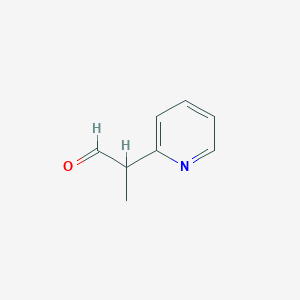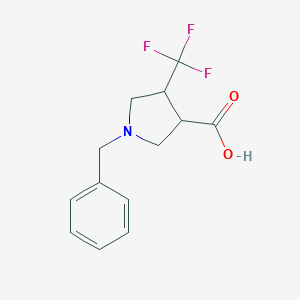
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including structures similar to 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid, often involves strategies such as cyclization reactions or functionalization of existing pyrrolidine frameworks. For instance, intramolecular cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in triflic acid can afford complex pyrrolidinic structures, showcasing the versatility of pyrrolidine synthesis methods (Fante et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Research on related compounds demonstrates significant interest in the synthesis of novel pyrrolidine derivatives with potential biological activities. For instance, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their homologous derivatives was explored for their antiinflammatory and analgesic activities. These compounds, including variations with benzoyl groups, were evaluated for their potency in analgesic assays and showed minimal gastrointestinal erosion on chronic administration in rats. Such studies indicate the potential of pyrrolidine derivatives in developing new analgesic agents (Muchowski et al., 1985).
Chemical Functionalization and Coordination Polymers
Another area of application involves the synthesis of coordination polymers assembled from aromatic carboxylic acids derivatives. These studies highlight the design and characterization of new materials with interesting photophysical properties, which could be relevant for applications in optoelectronics and luminescence-based sensors (Sivakumar et al., 2011).
Structural Studies and Crystal Engineering
The structural properties of compounds related to "1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid" have been extensively studied, with an emphasis on understanding their molecular configurations, hydrogen-bonded networks, and implications for crystal engineering. Such insights are crucial for designing materials with desired physical and chemical properties, paving the way for innovations in materials science and pharmaceuticals (Chesna et al., 2017).
Applications in Organic Synthesis
Research also delves into the reactivity and applications of pyrrolidine and pyridine derivatives in organic synthesis, exploring their roles as intermediates in the formation of complex molecules. This includes investigations into the stability and reactivity of various substituted pyridinium salts and their utility in synthesizing acyl fluorides, which are valuable intermediates in organic chemistry (Wagner et al., 1999).
Safety And Hazards
Propiedades
IUPAC Name |
1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLFXWLJSRPJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599241 |
Source


|
| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
169750-31-6 |
Source


|
| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

